molecular formula C18H18ClFN2O B5792970 N-(3-chloro-2-piperidin-1-ylphenyl)-4-fluorobenzamide

N-(3-chloro-2-piperidin-1-ylphenyl)-4-fluorobenzamide

Cat. No.: B5792970
M. Wt: 332.8 g/mol
InChI Key: TYDRUZJKXZEQIE-UHFFFAOYSA-N
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Description

N-(3-chloro-2-piperidin-1-ylphenyl)-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a chloro-substituted phenyl group, and a fluorobenzamide moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name

N-(3-chloro-2-piperidin-1-ylphenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O/c19-15-5-4-6-16(17(15)22-11-2-1-3-12-22)21-18(23)13-7-9-14(20)10-8-13/h4-10H,1-3,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDRUZJKXZEQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-piperidin-1-ylphenyl)-4-fluorobenzamide typically involves a multi-step process. One common method starts with the preparation of 3-chloro-2-piperidin-1-ylphenylamine, which is then reacted with 4-fluorobenzoyl chloride to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-piperidin-1-ylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form corresponding lactams.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium chlorite or hydrogen peroxide in the presence of a catalyst.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of lactams.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-chloro-2-piperidin-1-ylphenyl)-4-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-piperidin-1-ylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-chloro-2-piperidin-1-ylphenyl)-4-fluorobenzamide can be compared with other benzamide derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

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